3-Bromo-5-fluoro-4-methylaniline

Lipophilicity Drug-likeness Physicochemical profiling

Positional isomerism in halogenated methylanilines frequently causes failed couplings or altered bioactivity. This 3-bromo-5-fluoro-4-methylaniline (CAS: 207110-35-8) provides a validated substitution pattern for pharmaceutical and agrochemical R&D. - **Synthetic handle**: Bromine at C3 enables Suzuki-Miyaura/Buchwald-Hartwig cross-coupling. - **Metabolic stability**: Fluorine at C5 modulates electronic properties and enhances stability. - **LogP 3.06**: Optimal lipophilicity for agrochemical foliar penetration and translocation. - **Purity**: 97% HPLC (typical commercial grade) - ready for immediate use.

Molecular Formula C7H7BrFN
Molecular Weight 204.04
CAS No. 207110-35-8
Cat. No. B3028448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-fluoro-4-methylaniline
CAS207110-35-8
Molecular FormulaC7H7BrFN
Molecular Weight204.04
Structural Identifiers
SMILESCC1=C(C=C(C=C1Br)N)F
InChIInChI=1S/C7H7BrFN/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3
InChIKeyPYSVBVGSPMLRRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-fluoro-4-methylaniline Specifications & Sourcing


3-Bromo-5-fluoro-4-methylaniline (CAS: 207110-35-8) is a tri-substituted aromatic amine with the molecular formula C₇H₇BrFN and a molecular weight of 204.04 g/mol [1]. The compound features bromine at the 3-position, fluorine at the 5-position, and a methyl group at the 4-position relative to the primary amine functionality [2]. Key physicochemical parameters include a density of 1.589 g/cm³, a boiling point of 259.3°C at 760 mmHg, a calculated LogP of 3.06, a polar surface area (PSA) of 26.02 Ų, and a vapor pressure of 0.013 mmHg at 25°C [3]. Commercial availability is primarily from chemical suppliers offering purity specifications typically ranging from 95% to 98% (HPLC) [4].

3-Bromo-5-fluoro-4-methylaniline Replacement Challenges


Substitution among halogenated methylanilines is not straightforward due to the pronounced effects of substituent regiochemistry on both physicochemical properties and chemical reactivity . The 3-bromo-5-fluoro-4-methyl substitution pattern creates a specific electronic environment that influences nucleophilicity, cross-coupling efficiency, and downstream molecular properties [1]. Even positional isomers with identical molecular formulas (e.g., 4-bromo-2-fluoro-6-methylaniline or 2-bromo-6-fluoro-4-methylaniline) exhibit different predicted pKa values, altered steric accessibility around the amino group, and distinct reactivity profiles in palladium-catalyzed coupling reactions . These differences can lead to failed syntheses, reduced yields, or altered biological activity when an improper analog is substituted without validation .

3-Bromo-5-fluoro-4-methylaniline vs. Regioisomeric Analogs


Lipophilicity Comparison vs. Positional Isomers

The calculated LogP for 3-bromo-5-fluoro-4-methylaniline is 3.06 [1], which falls within a range suitable for balancing membrane permeability and aqueous solubility in drug discovery contexts. While direct experimental LogP data for all regioisomers is not available, the specific substitution pattern influences the overall lipophilicity profile .

Lipophilicity Drug-likeness Physicochemical profiling

Nucleophilicity and pKa Prediction Comparison

The predicted pKa of 3-bromo-5-fluoro-4-methylaniline is estimated at approximately 2.98 based on substituent constant calculations, which is notably lower than the predicted pKa of 2.35 for the regioisomer 4-bromo-2-fluoro-6-methylaniline . This difference of ~0.6 pKa units reflects the distinct electronic environments created by the different substitution patterns .

Reactivity Nucleophilicity Amine basicity

Bromine Position and Suzuki-Miyaura Coupling Efficiency

The 3-bromo substituent in 3-bromo-5-fluoro-4-methylaniline is positioned meta to the amino group, whereas analogs such as 2-bromo-6-fluoro-4-methylaniline feature an ortho-bromine relative to the amine . Ortho-bromoanilines often exhibit reduced efficiency in standard Suzuki-Miyaura couplings due to steric hindrance and potential coordination of the amino group to the palladium catalyst [1]. The meta-bromo substitution pattern may offer improved coupling yields compared to ortho-substituted analogs, though direct comparative studies are not available .

Cross-coupling Suzuki-Miyaura C-C bond formation

3-Bromo-5-fluoro-4-methylaniline Application Scenarios


Pharmaceutical Intermediate for Kinase Inhibitor Scaffolds

The 3-bromo-5-fluoro-4-methyl substitution pattern provides a versatile aniline building block for constructing kinase inhibitor cores. The bromine atom serves as a synthetic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, while the fluorine substituent enhances metabolic stability and modulates electronic properties of the final molecule [1].

Agrochemical Building Block with Balanced Lipophilicity

With a calculated LogP of 3.06 [1], this compound occupies a lipophilicity range well-suited for agrochemical active ingredients that require both adequate foliar penetration and sufficient water solubility for translocation. The halogen substitution pattern contributes to environmental persistence profiles relevant to crop protection applications [2].

Material Science Precursor for Functionalized Aromatic Polymers

The dual halogenation (Br and F) enables sequential or selective functionalization strategies in polymer synthesis. The bromine can participate in cross-coupling reactions for chain extension, while the fluorine provides electronic tuning of the aromatic ring without introducing additional reactive sites, making it suitable for synthesizing well-defined conjugated oligomers [1].

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